molecular formula C12H19N3O B2719089 N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide CAS No. 2094506-29-1

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide

Cat. No.: B2719089
CAS No.: 2094506-29-1
M. Wt: 221.304
InChI Key: LVCLHCZLGGVAKK-UHFFFAOYSA-N
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Description

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring at the nitrogen atom using 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step is the formation of the amide bond by reacting the alkylated pyrazole with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthoic acid
  • Dimethyl 2,6-pyridinedicarboxylate
  • Praziquantel

Uniqueness

N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide stands out due to its unique structural features and versatile reactivity. Unlike similar compounds, it offers a distinct combination of properties that make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-6-11(16)13-10-7-9(14-15(10)5)8-12(2,3)4/h6-7H,1,8H2,2-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCLHCZLGGVAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN(C(=C1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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